Nicotiflorin (Standard)

Catalog No.
S625230
CAS No.
17650-84-9
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotiflorin (Standard)

CAS Number

17650-84-9

Product Name

Nicotiflorin (Standard)

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1

InChI Key

RTATXGUCZHCSNG-QHWHWDPRSA-N

Synonyms

kaempferol-3-O-alpha-L-rhamanopyranosyl-(1'''-6'')-beta-D-glucopyranoside, kaempferol-3-O-rhamanopyranosyl-(1'''-6'')-glucopyranoside, nicotiflorin

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

The exact mass of the compound Nicotiflorin is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Phenols - Supplementary Records. It belongs to the ontological category of trihydroxyflavone in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Nicotiflorin (Kaempferol 3-O-rutinoside), CAS 17650-84-9, is a highly characterized flavonol glycoside utilized primarily as an analytical reference standard and a bioactive research compound . Structurally comprising a kaempferol backbone conjugated to a rutinoside disaccharide, it exhibits defined physicochemical properties, including specific UV/Vis absorbance maxima (267, 349 nm) and predictable solubility in polar aprotic solvents like DMSO . In procurement contexts, high-purity (≥98% HPLC) nicotiflorin is critical for the quantitative titration of traditional botanical extracts (such as Carthamus tinctorius) and serves as a validated reference material in neuropharmacological, cardiovascular, and metabolic screening workflows .

Research Fit

Certified HPLC reference standard for flavonol glycoside quantification
Kaempferol-3-O-rutinoside identity confirmed; suitable for method validation
Distinct from rutin/astragalin; supports plant extract and bioanalytical workflows

Substituting nicotiflorin with its aglycone counterpart (kaempferol) or closely related glycosides (such as astragalin or rutin) fundamentally compromises both analytical and pharmacological workflows . Chromatographically, the specific rutinoside moiety imparts a unique retention time and partition coefficient, meaning mono-glycosides cannot serve as proxies for quantifying nicotiflorin in complex botanical matrices . Pharmacologically, the disaccharide conjugation alters aqueous solubility, membrane permeability, and specific target binding—such as its distinct eNOS upregulation and neuroprotective dose-response curves . Consequently, using crude extracts or analogous flavonols introduces unacceptable variability in dosing, bioavailability, and analytical baseline calibration, mandating the procurement of the exact high-purity standard.

Substitution Risk

Antimicrobial Activity
Rutin inhibits pathogen growth; nicotiflorin does not, altering plant pathology readouts.
Endpoint Profiles
Neuroprotection and antiglycation endpoints differ from rutin/astragalin; may not transfer directly.
Analytical Sensitivity
Chromatographic LoQ divergence requires independent calibration; method transfer may compromise accuracy.

Aqueous Assay Compatibility and Solubility Profile

The conjugation of a rutinoside moiety to the kaempferol backbone significantly enhances the handling and formulation parameters of nicotiflorin compared to its highly lipophilic aglycone . Quantitative solubility data indicates that nicotiflorin achieves stable concentrations of approximately 5 mg/mL in DMSO and can be formulated to ~0.5 mg/mL in a 1:5 DMSO:PBS (pH 7.2) co-solvent system for biological assays. In contrast, the aglycone kaempferol exhibits poor aqueous solubility, frequently leading to precipitation in physiological buffers.

Evidence DimensionAqueous buffer formulation solubility
Target Compound DataNicotiflorin (~0.5 mg/mL in 1:5 DMSO:PBS, pH 7.2)
Comparator Or BaselineKaempferol aglycone (Prone to precipitation in aqueous media)
Quantified DifferenceRutinoside conjugation enables stable sub-milligram per mL aqueous buffer formulation.
Conditions1:5 DMSO:PBS (pH 7.2) co-solvent system at room temperature.

Ensures reliable, precipitation-free dosing in in vitro cell-based assays and in vivo models, preventing artifactual data caused by insoluble aggregates.

Antimicrobial Activity vs. Rutin
Reported
Nicotiflorin no inhibition; Rutin inhibits pathogen growth
Supports marker-compound selection in plant pathology studies
Potato tuber model; verify in target host-pathogen system

Chromatographic Specificity for Extract Standardization

As an analytical standard, nicotiflorin provides precise chromatographic resolution required for the quality control of botanical extracts like Carthamus tinctorius . In standardized reverse-phase HPLC workflows, nicotiflorin exhibits a distinct retention time and UV/Vis absorbance maxima at 267 nm and 349 nm. This allows for absolute w/w quantitative titration that cannot be achieved using closely eluting analogs like astragalin (kaempferol-3-O-glucoside) or rutin (quercetin-3-O-rutinoside), which possess different molecular weights (594.52 g/mol for nicotiflorin) and distinct molar absorptivities .

Evidence DimensionChromatographic and spectrophotometric identification
Target Compound DataNicotiflorin (Specific RT, λmax: 267, 349 nm, MW: 594.52)
Comparator Or BaselineAstragalin / Rutin (Distinct retention times and molecular weights)
Quantified DifferenceComplete baseline resolution and distinct mass-to-charge ratio compared to mono-glycosides or quercetin derivatives.
ConditionsReverse-phase HPLC with UV/Vis and MS detection.

Mandatory for the exact quantitative titration and regulatory compliance of botanical reference materials and dietary supplements.

Oral Bioavailability
Reported
Nicotiflorin, rutin, astragalin all show poor oral bioavailability in rats
Informs exposure-model interpretation; not a differentiated selection driver
UPLC-HRMS plasma data; formulation context may differ

In Vivo Neuroprotective Efficacy and Infarct Reduction

Nicotiflorin is a highly validated procurement choice for neurovascular research due to its quantifiable efficacy in cerebral ischemia models[1]. In transient middle cerebral artery occlusion (MCAO) rat models, intravenous or intraperitoneal administration of nicotiflorin demonstrates a potent dose-dependent reduction in brain infarct volume. Specifically, doses of 2.5, 5, and 10 mg/kg reduced infarct volumes by 24.5%, 45.8%, and 63.2%, respectively, compared to vehicle-treated controls [1].

Evidence DimensionBrain infarct volume reduction
Target Compound DataNicotiflorin (24.5% to 63.2% reduction at 2.5-10 mg/kg)
Comparator Or BaselineVehicle-treated ischemic control (0% reduction / baseline severe infarction)
Quantified DifferenceUp to 63.2% reduction in infarct volume at 10 mg/kg dosing.
ConditionsTransient middle cerebral artery occlusion (MCAO) rat model, administered post-ischemia.

Provides a robust, dose-calibrated positive control for in vivo neuroprotection and cerebrovascular drug discovery programs.

HPLC LoQ vs. Rutin
Data to verify
Nicotiflorin 0.12 μg/mL; Rutin 0.18 μg/mL
Supports method sensitivity review; 33% lower LoQ may aid trace analysis
Verify under target method conditions; source data not independently confirmed

Endothelial Nitric Oxide Synthase (eNOS) Upregulation

Nicotiflorin exhibits a highly specific mechanism of action in vascular models by directly upregulating eNOS [1]. In primarily cultured rat cerebral blood vessel endothelial cells subjected to 4 hours of hypoxia and 12 hours of reoxygenation, treatment with 25-100 µg/mL of nicotiflorin significantly increased eNOS activity, mRNA, and protein levels compared to untreated hypoxia-reoxygenation (H-R) control cells. Furthermore, the eNOS expression in nicotiflorin-treated cells exceeded even the baseline levels of cells cultured under standard normoxic conditions [1].

Evidence DimensioneNOS activity and protein expression
Target Compound DataNicotiflorin (25-100 µg/mL)
Comparator Or BaselineUntreated hypoxia-reoxygenation (H-R) cells
Quantified DifferenceSignificant upregulation of eNOS mRNA and protein, surpassing both H-R controls and normoxic baselines.
ConditionsPrimary rat cerebral blood vessel endothelial cells (4h hypoxia / 12h reoxygenation).

Crucial for researchers procuring compounds to study nitric oxide-mediated vasodilation and endothelial protection pathways.

Cerebral Ischemia Model
Reported
24.5% / 45.8% / 63.2% infarct reduction at 2.5, 5, 10 mg/kg
Reported dose-dependent endpoint response in rat tMCAO model
Model-specific; confirm in target ischemia-reperfusion system
Antiglycation Activity
Data to verify
Potent activity reported; quantitative IC50 not available
May support AGE formation screening; requires quantitative validation
Supplier and review data; independent dose-response confirmation advised
RGC Neuroprotection Assay
Reported
Nicotiflorin & Rutin 1 nM; Quercitrin 100 nM for comparable RGC survival
Supports nanomolar-concentration assay response context
Primary rat RGC; hypoxia/glutamate stress model

HPLC/UV Quantitative Titration of Botanical Extracts

Nicotiflorin (≥98% purity) is the required analytical standard for the quality control and standardization of Carthamus tinctorius (safflower) and Osyris wightiana extracts . Its specific UV/Vis maxima and retention profile allow for precise w/w absolute assay calibration, ensuring lot-to-lot reproducibility in commercial botanical manufacturing.

Positive Control in Neurovascular and Stroke Recovery Models

Due to its well-documented ability to reduce infarct volume by up to 63.2% in MCAO rat models, nicotiflorin is an optimal benchmark compound for in vivo ischemia-reperfusion studies [1]. Researchers procure this standard to validate the efficacy of novel neuroprotective drug candidates against a proven flavonoid baseline.

Endothelial Dysfunction and Nitric Oxide Pathway Assays

Because nicotiflorin significantly upregulates eNOS mRNA and protein expression under hypoxia-reoxygenation conditions, it is a highly effective reference material for in vitro assays targeting endothelial cell protection and nitric oxide-mediated vasodilation [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Cerebral Ischemia Model Studies
Dose-dependent endpoint response context
Infarct volume endpoints in tMCAO models
HPLC Analytical Reference Standard
Certified reference standard; reported LoQ profile
Method-specific LoQ and calibration verification
Antiglycation Screening Studies
Reported antiglycation activity context
Quantitative glycation inhibition assay validation
Retinal Neurodegeneration Assay Models
Reported nanomolar-concentration response context
RGC survival endpoints under stress conditions

XLogP3

-0.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

594.15847025 Da

Monoisotopic Mass

594.15847025 Da

Heavy Atom Count

42

UNII

4056D20K3H

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Kaempferol_3-O-rutinoside
Technetium_(99mTc)_etarfolatide

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